Chemical properties of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid
Chemical properties of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid
An In-depth Technical Guide to the Chemical Properties of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid (DCPOPA), a molecule of significant interest in medicinal chemistry and drug discovery. As an α-keto acid bearing the 3,4-dichlorophenyl moiety, DCPOPA embodies structural features common to various biologically active compounds. This document consolidates available physicochemical data, proposes a viable synthetic route, and offers an expert analysis of its spectroscopic characteristics, chemical reactivity, and potential pharmacological relevance. It is designed to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound and its derivatives. All protocols and analyses are presented with an emphasis on the underlying chemical principles, providing a self-validating framework for experimental design and interpretation.
Introduction: The Scientific Rationale
The convergence of two key structural motifs—the α-keto acid and the 3,4-dichlorinated aromatic ring—positions 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid as a compound of notable scientific interest. α-Keto acids are pivotal intermediates in numerous biochemical pathways and have been explored as scaffolds for enzyme inhibitors due to their ability to mimic natural substrates and engage in diverse chemical interactions.
The 3,4-dichlorophenyl group is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates. Its electronic and lipophilic properties can significantly enhance binding affinity, modulate metabolic stability, and improve overall drug-like characteristics. For instance, derivatives of the 3,4-dichlorophenyl structure have been successfully developed as potent and selective inhibitors of critical biological targets, including monoamine oxidase B (MAO-B), a key enzyme in the progression of neurodegenerative diseases[1]. The strategic combination of these two motifs in DCPOPA suggests its potential as a valuable building block or lead compound in the development of novel therapeutics, particularly in oncology and neuropharmacology where related propanoic acid derivatives have shown promise.[2][3][4]
This guide aims to provide the in-depth chemical knowledge required for researchers to effectively harness the potential of this molecule.
Core Physicochemical and Structural Properties
The fundamental identity of a compound is defined by its structure and resulting physicochemical properties. DCPOPA is a solid at room temperature, and its key identifiers are summarized below.[5] These parameters are critical for database searches, regulatory submissions, and computational modeling.
Table 1: Chemical Identifiers and Computed Properties for DCPOPA
| Property | Value | Source |
| CAS Number | 128437-98-9 | Sigma-Aldrich, ChemScene[5][6] |
| Molecular Formula | C₉H₆Cl₂O₃ | PubChem, ChemScene[6][7] |
| Molecular Weight | 233.05 g/mol | Sigma-Aldrich, ChemScene[5][6] |
| Canonical SMILES | C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)Cl | PubChem[7] |
| InChI Key | VXGFACIYULBZRD-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[5][7] |
| Physical Form | Solid | Sigma-Aldrich[5] |
| Purity (Typical) | ≥97% | ChemScene, Sigma-Aldrich[5][6] |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | ChemScene[6] |
| Predicted LogP | 2.1896 | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Hydrogen Bond Acceptors | 2 | ChemScene[6] |
| Rotatable Bonds | 3 | ChemScene[6] |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
The diagram below outlines a logical and experimentally viable pathway starting from 3,4-dichlorophenylacetonitrile. This approach leverages common, high-yielding transformations.
Caption: Proposed synthesis of DCPOPA via esterification and Claisen condensation.
Rationale for Synthetic Choices
-
Step 1 (Esterification): The conversion of the nitrile to a methyl ester is a standard, high-yielding reaction that provides the necessary activated methylene group for the subsequent condensation. Methanol and a strong acid catalyst like H₂SO₄ are cost-effective and efficient for this purpose.
-
Step 2 (Claisen Condensation): The core C-C bond formation is achieved via a Claisen condensation with diethyl oxalate. Sodium ethoxide (NaOEt) in ethanol is a classic base/solvent system that effectively deprotonates the α-carbon of the phenylacetate ester to initiate the reaction.
-
Step 3 (Hydrolysis & Decarboxylation): The resulting diester adduct is readily hydrolyzed to the corresponding dicarboxylate salt using a strong base like NaOH. Subsequent acidification with a strong mineral acid (e.g., HCl) and gentle heating will induce saponification of the remaining ester and decarboxylation of the unstable β-keto acid intermediate to yield the final α-keto acid product. This final step is often driven by the thermodynamic stability of the product.
Spectroscopic Profile (Theoretical Analysis)
Experimental spectra for DCPOPA are not publicly available. However, a detailed prediction of its key spectroscopic features can be made based on its structure, which is invaluable for reaction monitoring and structural confirmation.
Table 2: Predicted Spectroscopic Data for DCPOPA
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic Protons (3H) | δ 7.2 - 7.6 ppm | Complex multiplet pattern (ABX system) due to the three protons on the dichlorinated ring. |
| Methylene Protons (2H) | δ 4.0 - 4.5 ppm | Singlet or slightly broadened singlet. The protons are deshielded by the adjacent aromatic ring and the α-keto group. | |
| Carboxylic Acid Proton (1H) | δ > 10 ppm (variable) | Broad singlet, highly deshielded, and its position is dependent on solvent and concentration. | |
| ¹³C NMR | Carboxylic Carbonyl | δ 165 - 175 ppm | Typical range for a carboxylic acid carbonyl. |
| Ketone Carbonyl | δ 190 - 200 ppm | Highly deshielded due to the electronegative oxygen and its position in the α-keto system. | |
| Aromatic Carbons (C-Cl) | δ 130 - 135 ppm | Quaternary carbons directly attached to chlorine. | |
| Aromatic Carbons (C-H) | δ 128 - 132 ppm | Standard aromatic region for carbons bearing protons. | |
| Methylene Carbon | δ 40 - 45 ppm | Aliphatic carbon situated between the aromatic ring and the carbonyl group. | |
| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C=O Stretch (Keto & Acid) | 1700 - 1760 cm⁻¹ (strong, possibly two peaks) | Strong, sharp absorptions. The keto and acid carbonyls may overlap or appear as two distinct peaks. | |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | Multiple sharp bands characteristic of the aromatic ring. | |
| C-Cl Stretch | 1000 - 1100 cm⁻¹ | Absorption in the fingerprint region indicating the presence of aryl chlorides. | |
| Mass Spec (ESI-) | [M-H]⁻ | m/z 230.96 | The most likely observed ion in negative mode ESI, corresponding to the deprotonated molecule. Predicted exact mass is 230.9621.[7] |
Chemical Reactivity and Stability
The reactivity of DCPOPA is governed by its three primary functional groups: the carboxylic acid, the α-ketone, and the activated methylene bridge. Understanding these reactive sites is crucial for designing subsequent reactions or for assessing its stability in various matrices.
Caption: Key reactive sites on the DCPOPA molecule.
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Site 1 (Carboxylic Acid): This is the most acidic proton. The group can be readily converted to esters, amides, or acid chlorides, making it a versatile handle for derivatization.
-
Site 2 (α-Keto Group): The ketone is electrophilic and susceptible to nucleophilic attack. It can undergo reactions such as reductive amination to form α-amino acids or can be targeted by specific enzyme active sites.
-
Site 3 (Methylene Bridge): The protons on this carbon are acidic due to the electron-withdrawing effects of the adjacent ketone and aromatic ring. This allows for potential enolization and subsequent α-functionalization under appropriate basic conditions.
-
Stability and Storage: The compound is a solid and should be stored in a tightly closed container in a cool, well-ventilated area away from heat and direct sunlight.[9] Recommended storage temperatures are typically around 4°C.[5][6] It is stable under standard laboratory conditions, but as an α-keto acid, it may be susceptible to decarboxylation under harsh heating or extreme pH.
Potential Biological and Pharmacological Significance
While direct biological data for DCPOPA is limited, its structural components provide a strong basis for predicting its potential applications.
-
Enzyme Inhibition: α-Keto acids are known inhibitors of various enzymes, including dehydrogenases and transaminases. The 3,4-dichlorophenyl moiety could direct the molecule to the active sites of kinases or other enzymes that have a binding pocket tolerant of this substitution pattern.
-
Scaffold for Drug Discovery: The true value of DCPOPA may lie in its use as a sophisticated starting material. The reactive handles allow for the systematic synthesis of compound libraries. For example, the synthesis of a 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole from a related precursor yielded a potent MAO-B inhibitor, highlighting the utility of the 3,4-dichlorophenyl core in designing neuroprotective agents.[1]
-
Antiproliferative Potential: Numerous studies on propanoic acid derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[2][3] The mechanism often involves the inhibition of receptor tyrosine kinases. The structural features of DCPOPA make it a candidate for investigation in this therapeutic area.
Safety and Handling
Based on available Safety Data Sheets (SDS), DCPOPA is classified as hazardous.[5][10][11] All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Table 3: Summary of GHS Hazard Information
| Category | Code | Description |
| Signal Word | Warning | [5] |
| Pictogram | GHS07 (Exclamation Mark) | [5] |
| Hazard Statements | H302 | Harmful if swallowed.[5][9] |
| H315 | Causes skin irritation.[5][10] | |
| H319 | Causes serious eye irritation.[5][10] | |
| H335 | May cause respiratory irritation.[5][10] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][10] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10][11] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5][10] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][10] |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and analysis of DCPOPA. They are based on the proposed pathway and standard analytical techniques.
Protocol: Synthesis of DCPOPA (Proposed)
Objective: To synthesize 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid.
Materials:
-
Methyl 3,4-dichlorophenylacetate
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Condensation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add a mixture of methyl 3,4-dichlorophenylacetate (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Quench the reaction by pouring it into ice-cold 1M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diester adduct.
-
Hydrolysis & Decarboxylation: To the crude adduct, add a 10% aqueous solution of NaOH. Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (TLC monitoring).
-
Cool the reaction mixture to 0°C and slowly acidify with concentrated HCl until the pH is ~1.
-
Continue to gently heat the acidic mixture (50-60°C) for 1-2 hours to promote decarboxylation. A precipitate should form.
-
Cool the mixture, collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol: Analytical Characterization (General Workflow)
Objective: To confirm the identity and purity of the synthesized DCPOPA.
Caption: General workflow for the analytical validation of synthesized DCPOPA.
-
Purity and Mass Confirmation (LC-MS): Prepare a 1 mg/mL solution of the product in methanol or acetonitrile. Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer. Elute with a water/acetonitrile gradient containing 0.1% formic acid. Confirm the presence of the correct mass ion ([M-H]⁻ at m/z 230.96) and determine the purity by integrating the peak area at a suitable wavelength (e.g., 254 nm).
-
Structural Confirmation (NMR): Dissolve ~5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts, integration, and multiplicity with the predicted values in Table 2 to confirm the chemical structure.
Conclusion
3-(3,4-Dichlorophenyl)-2-oxopropanoic acid is a compound with significant untapped potential, primarily as a versatile building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its reactivity is well-defined by its constituent functional groups. The structural alerts derived from its α-keto acid nature and the presence of the 3,4-dichlorophenyl pharmacophore suggest promising avenues for its exploration in the development of novel enzyme inhibitors and antiproliferative agents. This guide provides the foundational chemical knowledge and practical insights necessary for researchers to confidently incorporate this molecule into their discovery and development programs.
References
-
PubChemLite. 3-(3,4-dichlorophenyl)-2-oxopropanoic acid.[Link]
-
Angene Chemical. Safety Data Sheet.[Link]
-
Royal Society of Chemistry. Copper-catalysed difluoroalkylation of aromatic aldehydes via decarboxylation/aldol reaction - Supporting Information.[Link]
-
MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.[Link]
-
PubChem. 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid.[Link]
-
MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.[Link]
-
ResearchGate. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.[Link]
-
PubChem. 3-(2,4-Dichlorophenyl)propanoic acid.[Link]
-
KTU ePubl. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.[Link]
-
SpectraBase. 3-(2,4-Dichlorophenyl)propionic acid - Optional[13C NMR].[Link]
-
Starshine Chemical. 3-(3,4-dichlorophenyl)-2-oxopropanoic acid.[Link]
-
NIST. Propanoic acid, 2,3-dichloro-.[Link]
Sources
- 1. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid | 128437-98-9 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - 3-(3,4-dichlorophenyl)-2-oxopropanoic acid (C9H6Cl2O3) [pubchemlite.lcsb.uni.lu]
- 8. rsc.org [rsc.org]
- 9. keyorganics.net [keyorganics.net]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
